molecular formula C16H14N2O5 B1206237 2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester

2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester

Cat. No. B1206237
M. Wt: 314.29 g/mol
InChI Key: SEOQVRQVJFXJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1,3-benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester is a benzoate ester.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester can be synthesized through various chemical reactions, such as the treatment of specific isocyanates with amines. For example, treatment of 2-isocyanatobenzoyl chloride with 5-aminotetrazole leads to related compounds, showcasing the versatility of this chemical structure in synthesis (Peet, 1987).
  • Studies involving similar compounds have explored their stability and reactivity under different conditions, which is crucial for understanding their potential applications in various fields (Nomeir et al., 1994).

Structural Analysis and Properties

  • The structural properties of related benzodioxol compounds have been extensively studied using methods like X-ray crystallography, DFT calculations, and spectral methods. These studies are critical for understanding the molecular structure and potential applications of these compounds (Abdel Ghani & Mansour, 2011).

Applications in Synthesis of Biological Molecules

  • Compounds with structural similarities to 2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester are used in the synthesis of peptides and amino acids. This indicates the potential application of this compound in the synthesis of biologically relevant molecules (Brunel et al., 2005).

Biological Activity

  • Certain structurally similar compounds have been screened for biological activities, like antibacterial properties. This suggests potential for research into the biological activities of 2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester (Biabani et al., 1998).

Photophysical Studies

  • Research on similar compounds has delved into their photophysical properties, indicating a potential area of application for 2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester in materials science or photophysics (Ghosh et al., 2010).

properties

Product Name

2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

methyl 2-(1,3-benzodioxol-5-ylcarbamoylamino)benzoate

InChI

InChI=1S/C16H14N2O5/c1-21-15(19)11-4-2-3-5-12(11)18-16(20)17-10-6-7-13-14(8-10)23-9-22-13/h2-8H,9H2,1H3,(H2,17,18,20)

InChI Key

SEOQVRQVJFXJGL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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